molecular formula C7H8N2O2 B13991845 4-Amino-2-methoxynicotinaldehyde

4-Amino-2-methoxynicotinaldehyde

Cat. No.: B13991845
M. Wt: 152.15 g/mol
InChI Key: SOCVTEVPVTUUCI-UHFFFAOYSA-N
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Description

4-Amino-2-methoxynicotinaldehyde is an organic compound with the molecular formula C7H8N2O2. It is a derivative of nicotinaldehyde, featuring an amino group at the 4-position and a methoxy group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxynicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-methoxynicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxynicotinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methoxynicotinaldehyde is unique due to the presence of both the amino and methoxy groups on the nicotinaldehyde scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

4-amino-2-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3,(H2,8,9)

InChI Key

SOCVTEVPVTUUCI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1C=O)N

Origin of Product

United States

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